Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-((ethylsulfonyl)oxy)phenyl ester, monoacetate
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Overview
Description
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-((ethylsulfonyl)oxy)phenyl ester, monoacetate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-((ethylsulfonyl)oxy)phenyl ester, monoacetate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the benzoic acid derivative:
Esterification: The formation of the ester linkage with the ethylsulfonyl group.
Acetylation: The final step involves the acetylation to form the monoacetate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-((ethylsulfonyl)oxy)phenyl ester, monoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chlorine atom and other functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-((ethylsulfonyl)oxy)phenyl ester, monoacetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-((ethylsulfonyl)oxy)phenyl ester, monoacetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-hydroxyphenyl ester: Similar structure but lacks the ethylsulfonyl group.
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-((methylsulfonyl)oxy)phenyl ester: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl.
Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-((propylsulfonyl)oxy)phenyl ester: Similar structure but with a propylsulfonyl group.
Uniqueness
The uniqueness of Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-5-((ethylsulfonyl)oxy)phenyl ester, monoacetate lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of the ethylsulfonyl group, in particular, may influence its reactivity and interactions with biological targets.
Properties
CAS No. |
111909-93-4 |
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Molecular Formula |
C18H20ClN3O7S |
Molecular Weight |
457.9 g/mol |
IUPAC Name |
acetic acid;(3-chloro-5-ethylsulfonyloxyphenyl) 4-(diaminomethylideneamino)benzoate |
InChI |
InChI=1S/C16H16ClN3O5S.C2H4O2/c1-2-26(22,23)25-14-8-11(17)7-13(9-14)24-15(21)10-3-5-12(6-4-10)20-16(18)19;1-2(3)4/h3-9H,2H2,1H3,(H4,18,19,20);1H3,(H,3,4) |
InChI Key |
ZIYRZCWQZMKPLD-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)OC1=CC(=CC(=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N)Cl.CC(=O)O |
Origin of Product |
United States |
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